molecular formula C10H13NO2 B033508 5-Methoxychroman-3-amine CAS No. 110927-03-2

5-Methoxychroman-3-amine

Cat. No. B033508
M. Wt: 179.22 g/mol
InChI Key: UHODZRKJYJILTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-Methoxychroman-3-amine involves several key methods and steps. For example, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described as a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showing the versatility of reactions involving methoxy and amino groups in synthesizing complex molecules (Aquino et al., 2015). Additionally, the synthesis of dopaminergic 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine from 2-naphthoic acid through a sequence of reactions highlights the multi-step nature of synthesizing related compounds (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

The molecular structure of 5-Methoxychroman-3-amine and its analogues is characterized by the presence of a chroman backbone with methoxy and amino functional groups. The new organic ligand, 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, provides insight into the structural aspects of chromanone derivatives. Its crystal structure, spectral analysis, and thermal stability were extensively studied, showing the significance of methoxy groups and intramolecular hydrogen bonds in determining the molecule's stability and reactivity (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Reactions and Properties

Chemical reactions involving 5-Methoxychroman-3-amine derivatives demonstrate the compound's reactivity and versatility. The pseudo-five-component reaction between 3-formylchromones, Meldrum's acid, isocyanides, and primary arylamines to synthesize chromone-containing peptidomimetics underlines the compound's ability to form multiple new bonds, including C-C, C-N, and C=O bonds, at ambient temperatures (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).

Physical Properties Analysis

The physical properties of 5-Methoxychroman-3-amine derivatives, such as solubility, melting points, and thermal stability, are crucial for their handling and application in various chemical processes. The thermal stability of 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one up to 128°C in an air atmosphere illustrates the importance of understanding these properties for the compound's practical use (Dziewulska-Kułaczkowska & Bartyzel, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for comprehending the versatility of 5-Methoxychroman-3-amine in chemical syntheses and applications. The study of reactions with amines and the synthesis of amino diols from 5-methoxyfuran-2(5H)-one highlights the compound's reactivity and potential for creating structurally diverse and pharmacologically significant compounds (Feringa & Lange, 1988).

Scientific Research Applications

Synthesis and Receptor Interaction

  • Synthesis of Enantiomerically Pure Derivatives : A study by Hammarberg et al. (2000) detailed the synthesis of enantiomerically pure 3-aminochromans from 5-methoxy-3-amino-3,4-dihydro-2H-1-benzopyran. These compounds, particularly those substituted with carboxylate esters, amides, and ketones, showed high affinity and selectivity for the 5-HT1A receptor, indicating potential as selective serotonin receptor modulators (Hammarberg et al., 2000).

  • Chemoselective Synthesis of Pyrroles : The chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones was described by Aquino et al. (2015), showcasing the versatility of 5-methoxy derivatives in synthesizing heterocyclic compounds with potential biological activities (Aquino et al., 2015).

  • Dopaminergic Compound Synthesis : Öztaşkın et al. (2011) synthesized 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, a compound with dopaminergic activity, highlighting the potential of 5-methoxychroman derivatives in developing treatments for neurological disorders (Öztaşkın et al., 2011).

Antineoplastic and Antimicrobial Applications

  • Antineoplastic Agent Synthesis : Pettit et al. (2003) synthesized 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene, demonstrating significant anticancer activity, indicative of the therapeutic potential of 5-methoxy derivatives in cancer treatment (Pettit et al., 2003).

  • Antimicrobial Activity of Triazole Derivatives : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good to moderate antimicrobial activities, suggesting the utility of 5-methoxychroman derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Neurological Disease Treatment Potential

  • Parkinson's Disease and Schizophrenia : Del Bello et al. (2019) investigated 1,4-dioxane derivatives with methoxy and hydroxy substitutions for their affinity/activity at D2-like, 5-HT1A, and α1-adrenoceptor subtypes. Compounds with specific profiles showed potential for treating Parkinson's disease or schizophrenia, indicating the promise of 5-methoxychroman derivatives in neurological therapeutics (Del Bello et al., 2019).

Safety And Hazards

While specific safety and hazard information for 5-Methoxychroman-3-amine is not available, it’s important to note that aromatic amines, which include 5-Methoxychroman-3-amine, can significantly harm human health and the environment . Proper handling and disposal protocols must be followed to minimize their impact .

Future Directions

More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs, including 5-Methoxychroman-3-amine . The versatility of chromanone makes it a promising scaffold in drug designing and development .

properties

IUPAC Name

5-methoxy-3,4-dihydro-2H-chromen-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHODZRKJYJILTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80552714
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxychroman-3-amine

CAS RN

110927-03-2
Record name 5-Methoxy-3,4-dihydro-2H-1-benzopyran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80552714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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